Isolupalbigenin

Cancer Research Leukemia Natural Product Cytotoxicity

Isolupalbigenin (CAS 162616-70-8) is a C-8/C-3' diprenylated isoflavone with specific glyoxalase I inhibition and HL-60 cytotoxicity (IC50 4.3–18.0 µM). Unlike non-prenylated genistein (inactive) or regioisomer lupalbigenin (divergent antibacterial mechanism), its dual anti-MRSA activity—direct growth inhibition plus methicillin sensitization—is uniquely suited for antibiotic adjuvant research. Essential for SAR studies on prenylation-dependent pharmacology.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 162616-70-8
Cat. No. B161320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolupalbigenin
CAS162616-70-8
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C
InChIInChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3
InChIKeyFXJPTJQFJYNFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Isolupalbigenin (CAS 162616-70-8): A Diprenylated Isoflavone with Differentiated Cytotoxic and Antibacterial Profiles


Isolupalbigenin (CAS 162616-70-8) is a diprenylated isoflavone belonging to the flavonoid class of natural products, characterized by a C25H26O5 molecular formula and a 3-phenylchromen-4-one skeleton bearing two 3,3-dimethylallyl (prenyl) groups at the C-8 and C-3' positions [1]. It has been isolated from multiple plant sources including Erythrina subumbrans stem bark, Erythrina vogelii root bark, Cudrania tricuspidata leaves, and Lupinus albus roots [2][3][4]. The compound exhibits multiple biological activities of research interest, including cytotoxic activity against leukemia and breast cancer cell lines, inhibition of human glyoxalase I, and dual-action antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [5][6].

Isolupalbigenin (CAS 162616-70-8): Why Generic Isoflavone or Flavonoid Substitution Is Scientifically Inadvisable


Generic substitution of isolupalbigenin with non-prenylated isoflavones (e.g., genistein) or differently prenylated regioisomers (e.g., lupalbigenin) is not scientifically supported due to structure-dependent activity cliffs and divergent biological profiles. Non-prenylated genistein, despite being the biosynthetic precursor, demonstrates no meaningful cytotoxicity in leukemia models, whereas isolupalbigenin exhibits potent antiproliferative activity (IC50 4.3-18.0 µM) directly attributable to its dual prenylation pattern that enables glyoxalase I inhibition [1][2]. Furthermore, the regioisomer lupalbigenin (prenylated at C-6 and C-3' positions rather than C-8 and C-3') displays a fundamentally different antibacterial mechanism—rapid bactericidal activity with membrane disruption and α-hemolysin inhibition—while isolupalbigenin's antibacterial profile is characterized by dual MRSA activity comprising direct growth inhibition plus methicillin sensitivity potentiation [3]. These activity cliffs underscore that procurement decisions based solely on flavonoid class membership or isoflavone backbone similarity will fail to recapitulate isolupalbigenin's specific, quantitatively defined biological effects.

Isolupalbigenin (CAS 162616-70-8): Quantitative Evidence of Differentiated Activity Relative to Key Comparators


HL-60 Leukemia Antiproliferative Activity: Isolupalbigenin vs. Genistein and In-Class Prenylated Isoflavones

Among isoflavones isolated from Erythrina poeppigiana, isolupalbigenin exhibited the highest antiproliferative activity against HL-60 human leukemia cells, significantly outperforming the non-prenylated biosynthetic precursor genistein. Genistein demonstrated no antiproliferative effect (IC50 > 100 µM), whereas isolupalbigenin inhibited HL-60 cell growth with IC50 values in the range of 4.3 ± 0.7 to 18.0 ± 1.7 µM [1][2]. The activity was mechanistically linked to inhibition of human glyoxalase I, leading to accumulation of methylglyoxal and time-dependent caspase-3 activation, a pathway not engaged by non-prenylated isoflavones [1].

Cancer Research Leukemia Natural Product Cytotoxicity

MCF-7 Breast Cancer Cytotoxicity with Vero Cell Selectivity: Isolupalbigenin Exhibits Tumor-Selective Growth Inhibition

Isolupalbigenin demonstrated selective cytotoxicity against MCF-7 human breast adenocarcinoma cells with an IC50 of 31.62 µg/mL (approximately 77.8 µM), while exhibiting no toxicity against normal Vero (African green monkey kidney epithelial) cells at tested concentrations [1]. This tumor-selective profile distinguishes isolupalbigenin from less selective cytotoxic flavonoids that frequently show comparable toxicity toward both cancerous and normal cell lines. The selectivity was further supported by in silico toxicity predictions indicating low likelihood of hepatotoxicity or carcinogenicity [1].

Breast Cancer Selective Cytotoxicity Safety Pharmacology

Dual-Action Antibacterial Activity Against MRSA: Isolupalbigenin Exhibits Both Direct Growth Inhibition and Methicillin Sensitivity Potentiation

Isolupalbigenin exhibits two mechanistically distinct antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA): (1) direct growth inhibition and (2) intensification of methicillin sensitivity . This dual-action profile differs fundamentally from the regioisomer lupalbigenin, which was shown in a direct comparative study to exhibit rapid bactericidal activity via membrane disruption and inhibition of α-hemolysin and biofilm formation, but without reported methicillin sensitization effects [1]. The methicillin sensitivity potentiation activity suggests isolupalbigenin may function as an antibiotic adjuvant, a property not demonstrated for lupalbigenin.

Antibacterial Research MRSA Antibiotic Adjuvant

Human Glyoxalase I Inhibition: Isolupalbigenin Mechanism Not Shared by Non-Prenylated Isoflavones

Isolupalbigenin inhibits human glyoxalase I in vitro, with the inhibitory activity directly linked to accumulation of methylglyoxal (MG) in HL-60 cell culture medium and subsequent caspase-3 activation [1]. The glyoxalase I inhibitory activity is attributed to the presence of two prenyl groups in the A- and B-rings of the isoflavone scaffold, a structural feature absent in non-prenylated isoflavones such as genistein, which showed no glyoxalase I inhibitory activity and no antiproliferative effect in the same assay system [1]. This represents a structure-activity relationship (SAR) cliff where prenylation is essential for target engagement.

Enzyme Inhibition Glyoxalase I Cancer Metabolism

ADMET Predictions: Isolupalbigenin Exhibits High Intestinal Absorption with Favorable Toxicity Forecast

In silico ADMET predictions for isolupalbigenin indicate high intestinal absorption (human intestinal absorption probability >90%) with medium Caco-2 permeability, a medium volume of distribution (Vd), and low predicted likelihood of hepatotoxicity or carcinogenicity [1]. While these are predictive rather than empirical in vivo data, they provide a differentiating profile relative to other prenylated flavonoids that may exhibit unfavorable absorption or toxicity predictions. The high predicted absorption distinguishes isolupalbigenin from more polar, non-prenylated flavonoids that typically show lower intestinal permeability.

ADMET Pharmacokinetics Drug Development

Scalable Total Synthesis: Gram-Scale Synthetic Accessibility for Isolupalbigenin and Its Regioisomer Lupalbigenin

A gram-scale total synthesis of lupalbigenin (the C-6/C-3' diprenylated regioisomer) has been achieved from commercially available genistein with a 47.7% overall yield, utilizing a key Claisen rearrangement to simultaneously install two prenyl groups [1]. While this synthetic study focused primarily on lupalbigenin, the methodology establishes a viable synthetic route to the diprenylated isoflavone scaffold that can be adapted for isolupalbigenin production. The demonstrated gram-scale synthetic accessibility contrasts with the low natural abundance of isolupalbigenin from plant sources, providing a scalable alternative for procurement.

Chemical Synthesis Medicinal Chemistry Process Chemistry

Isolupalbigenin (CAS 162616-70-8): Optimal Research and Industrial Application Scenarios Based on Evidence


Leukemia Antiproliferative Screening and Glyoxalase I Mechanism Studies

Isolupalbigenin is optimally suited for research programs investigating glyoxalase I inhibition as a therapeutic strategy in leukemia, based on its demonstrated ability to inhibit human glyoxalase I in vitro, induce methylglyoxal accumulation, and activate caspase-3 in HL-60 cells [1]. Its potent antiproliferative activity (IC50 4.3-18.0 µM) against HL-60 cells, coupled with the absence of activity in non-prenylated genistein, makes it a specific tool compound for studying prenylation-dependent cytotoxicity mechanisms [1][2].

Breast Cancer Selective Cytotoxicity Research

Isolupalbigenin is indicated for breast cancer research programs prioritizing tumor-selective cytotoxicity, supported by its MCF-7 cell growth inhibition (IC50 31.62 µg/mL) with concomitant lack of toxicity toward normal Vero cells [3]. The favorable selectivity profile, combined with predicted low hepatotoxicity and carcinogenicity risk, positions isolupalbigenin as a lead-like candidate for further development of ERα-targeting breast cancer therapeutics [3].

MRSA Antibacterial Adjuvant and Combination Therapy Development

Isolupalbigenin is uniquely qualified for antibacterial research programs exploring methicillin sensitization approaches against MRSA, based on its dual activity comprising direct growth inhibition and intensification of methicillin sensitivity . This mechanism distinguishes it from the regioisomer lupalbigenin, which operates via rapid membrane disruption and α-hemolysin inhibition without reported sensitization effects [4], making isolupalbigenin the preferred tool compound for antibiotic adjuvant studies.

Prenylated Flavonoid Structure-Activity Relationship (SAR) Investigations

Isolupalbigenin serves as a critical reference compound in SAR studies examining the impact of prenylation pattern on biological activity. The direct comparison with non-prenylated genistein (inactive in HL-60 assays) and the regioisomer lupalbigenin (divergent antibacterial mechanism) provides a well-characterized set of comparators for dissecting the contributions of C-8 vs. C-6 prenylation to cytotoxicity, enzyme inhibition, and antibacterial activity [1][4].

Technical Documentation Hub

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39 linked technical documents
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